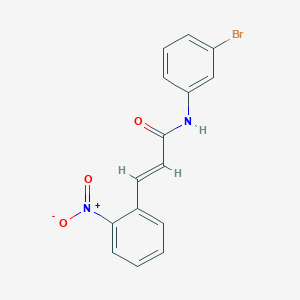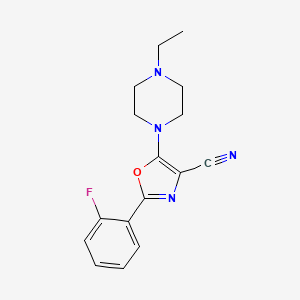
5-(4-ethyl-1-piperazinyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-ethyl-1-piperazinyl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile, commonly known as EPOC or AZD1981, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of oxazole derivatives and has been found to have anti-inflammatory properties.
作用机制
EPOC is a selective antagonist of the prostaglandin D2 receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). DP2 is involved in the recruitment of inflammatory cells to the site of inflammation and is therefore a potential target for anti-inflammatory drugs. By blocking DP2, EPOC reduces the recruitment of inflammatory cells, thereby reducing inflammation.
Biochemical and Physiological Effects:
EPOC has been shown to reduce the levels of various inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been shown to reduce the infiltration of inflammatory cells, such as eosinophils and neutrophils, into the site of inflammation. In addition, EPOC has been shown to improve lung function in animals with COPD.
实验室实验的优点和局限性
One of the major advantages of using EPOC in lab experiments is its selectivity for DP2. This allows researchers to specifically target DP2-mediated inflammation without affecting other inflammatory pathways. However, one of the limitations of using EPOC is its relatively low potency compared to other DP2 antagonists. This may require higher doses of EPOC to achieve the desired anti-inflammatory effects.
未来方向
There are several future directions for the research on EPOC. One potential direction is the development of more potent DP2 antagonists based on the structure of EPOC. Another direction is the investigation of the potential use of EPOC in treating other inflammatory conditions, such as asthma and psoriasis. Furthermore, the use of EPOC in combination with other anti-inflammatory drugs may enhance its therapeutic effects. Finally, the investigation of the long-term safety and efficacy of EPOC in humans is needed to determine its potential as a therapeutic agent.
合成方法
The synthesis of EPOC involves the reaction of 2-fluoro-4-nitrobenzoic acid with ethyl-4-piperazinecarboxylate in the presence of triethylamine to form 2-(2-fluorophenyl)-4-nitro-1,3-oxazole. The nitro group in this intermediate compound is then reduced to an amino group using palladium on carbon and hydrogen gas. Finally, the amino group is cyanoethylated using acrylonitrile in the presence of potassium carbonate to obtain EPOC.
科学研究应用
EPOC has been extensively studied for its anti-inflammatory properties. In various animal models, EPOC has been found to reduce inflammation in the lungs, liver, and brain. It has also been shown to improve lung function in animals with chronic obstructive pulmonary disease (COPD). Furthermore, EPOC has been studied for its potential use in treating inflammatory bowel disease (IBD) and rheumatoid arthritis (RA).
属性
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-2-20-7-9-21(10-8-20)16-14(11-18)19-15(22-16)12-5-3-4-6-13(12)17/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLVSNJVORPWCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylpiperazin-1-yl)-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide](/img/structure/B5719736.png)

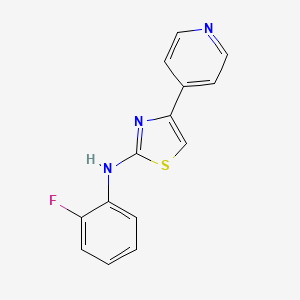
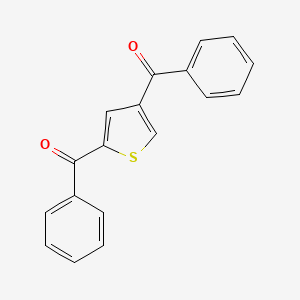
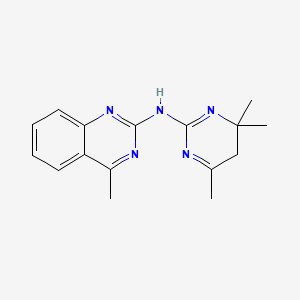
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)

![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
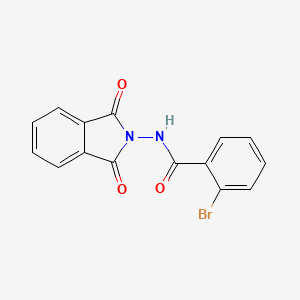
![{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5719793.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)

